molecular formula C10H18ClN B8638159 N-cyclohexyl-3-chloropyrrolidine

N-cyclohexyl-3-chloropyrrolidine

Cat. No.: B8638159
M. Wt: 187.71 g/mol
InChI Key: HLXFSHPWZSLOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-chloropyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring substituted with a chlorine atom at the 3-position and a cyclohexyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₇ClN, with a molecular weight of 186.7 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its structural versatility.

Properties

Molecular Formula

C10H18ClN

Molecular Weight

187.71 g/mol

IUPAC Name

3-chloro-1-cyclohexylpyrrolidine

InChI

InChI=1S/C10H18ClN/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2

InChI Key

HLXFSHPWZSLOFP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCC(C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Structurally related compounds often differ in substituents, functional groups, or ring modifications. Key examples include:

  • N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (CAS: 331759-19-4): This derivative features a 5-oxo-pyrrolidine ring, a 3-chlorophenyl carboxamide, and a cyclohexyl group. Its molecular formula (C₁₇H₂₁ClN₂O₂ ) and weight (328.8 g/mol ) reflect increased complexity compared to N-cyclohexyl-3-chloropyrrolidine .
  • 3-chloropyrrolidine : Lacking the cyclohexyl group, this simpler analog (C₄H₈ClN) is smaller (121.6 g/mol) and more reactive due to reduced steric hindrance.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted)
This compound C₁₀H₁₇ClN 186.7 Chloropyrrolidine, cyclohexylamine 2.8
N-(3-chlorophenyl)-1-cyclohexyl-5-oxo… C₁₇H₂₁ClN₂O₂ 328.8 Carboxamide, ketone, aryl chloride 3.5
3-chloropyrrolidine C₄H₈ClN 121.6 Chloropyrrolidine 1.2

*LogP values estimated via computational tools (e.g., XLogP3).

  • Polarity : The 5-oxo and carboxamide groups in N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide increase polarity, likely enhancing aqueous solubility compared to this compound .
  • Reactivity : The absence of electron-withdrawing groups in this compound may render its chlorine atom more nucleophilic than that in the 3-chlorophenyl-substituted analog.

Research Findings

  • Synthetic Utility : this compound’s cyclohexyl group stabilizes transition states in palladium-catalyzed couplings, improving yields compared to 3-chloropyrrolidine.
  • Biological Activity : The carboxamide-containing analog (CAS: 331759-19-4) demonstrated moderate inhibition of trypsin-like proteases in preliminary screens, attributed to hydrogen bonding via the carbonyl group .
  • Stability : this compound exhibits greater thermal stability than 3-chloropyrrolidine due to reduced ring strain from the bulky cyclohexyl substituent.

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